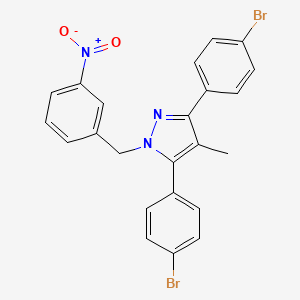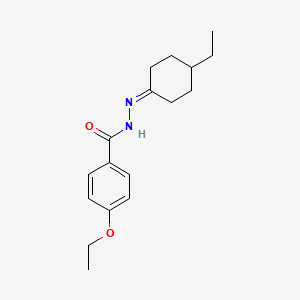![molecular formula C20H14FN3O4 B10912655 2-fluoro-N-{2-[(4-nitrophenyl)carbamoyl]phenyl}benzamide](/img/structure/B10912655.png)
2-fluoro-N-{2-[(4-nitrophenyl)carbamoyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Fluorobenzoyl)amino]-N~1~-(4-nitrophenyl)benzamide is a complex organic compound that features both fluorine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorobenzoyl)amino]-N~1~-(4-nitrophenyl)benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can also be advantageous for scaling up the production while maintaining high yields and purity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorobenzoyl)amino]-N~1~-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amines, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Common reducing agents include sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the nitro group can yield an amine derivative, while oxidation can introduce carboxyl or hydroxyl groups.
Scientific Research Applications
2-[(2-Fluorobenzoyl)amino]-N~1~-(4-nitrophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-[(2-Fluorobenzoyl)amino]-N~1~-(4-nitrophenyl)benzamide exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Fluorobenzoyl)amino]-N-phenylbenzamide: Similar in structure but lacks the nitro group, which can significantly alter its chemical and biological properties.
N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide: Another fluorinated benzamide with different substituents, showing distinct biological activities.
Uniqueness
2-[(2-Fluorobenzoyl)amino]-N~1~-(4-nitrophenyl)benzamide is unique due to the presence of both fluorine and nitro groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H14FN3O4 |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C20H14FN3O4/c21-17-7-3-1-5-15(17)19(25)23-18-8-4-2-6-16(18)20(26)22-13-9-11-14(12-10-13)24(27)28/h1-12H,(H,22,26)(H,23,25) |
InChI Key |
CBKVPMRERDJCBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N,6-triethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912579.png)
![3-[5-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol](/img/structure/B10912585.png)

![6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B10912588.png)
![[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl](2-phenylpiperidin-1-yl)methanone](/img/structure/B10912598.png)
![2-[(5-fluorothiophen-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B10912603.png)
![(2E)-3-(1-benzyl-1H-indol-3-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B10912606.png)
![2-(3,4-dichlorophenyl)-N'-[(E)-thiophen-2-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B10912617.png)
![1-[(4-bromophenoxy)methyl]-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10912625.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10912627.png)
![N'-[(E)-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B10912630.png)

![N-(3,5-dimethyl-1,2-oxazol-4-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912638.png)
![(2E)-2-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-N-phenylhydrazinecarboxamide](/img/structure/B10912645.png)
